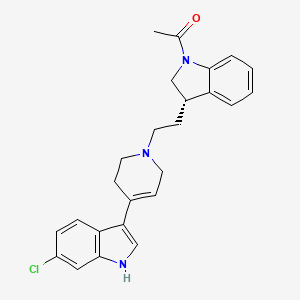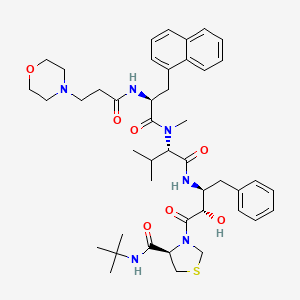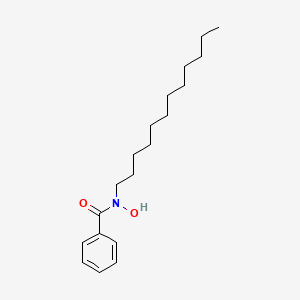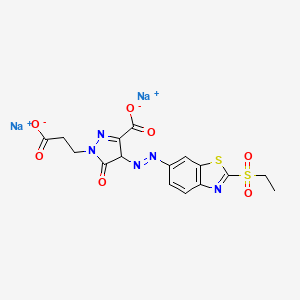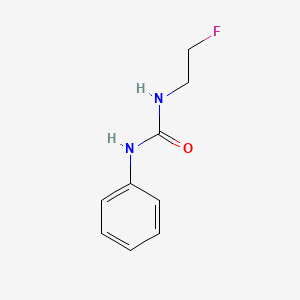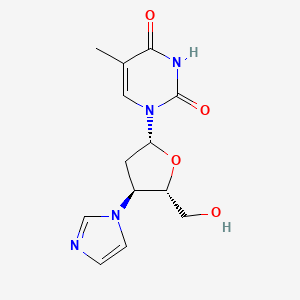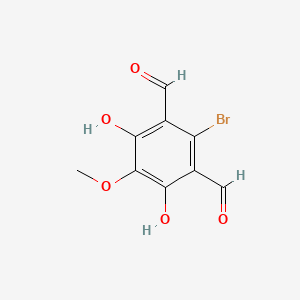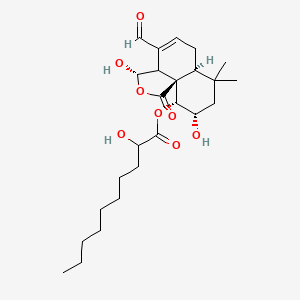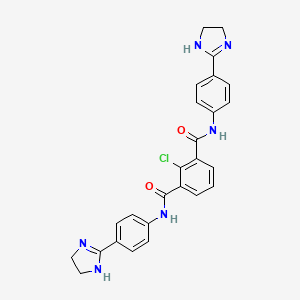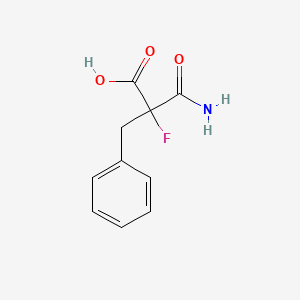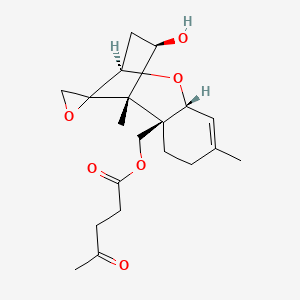
Trichothec-9-ene-4,15-diol, 12,13-epoxy-, 15-(4-oxopentanoate), (4beta)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trichothec-9-ene-4,15-diol, 12,13-epoxy-, 15-(4-oxopentanoate), (4beta)- is a complex organic compound belonging to the trichothecene family. Trichothecenes are a group of sesquiterpenoid mycotoxins produced by various species of fungi, particularly Fusarium species. These compounds are known for their potent biological activities and have been extensively studied for their toxicological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trichothec-9-ene-4,15-diol, 12,13-epoxy-, 15-(4-oxopentanoate), (4beta)- involves multiple steps, including the formation of the trichothecene skeleton and subsequent functionalization. The key steps typically include:
Formation of the trichothecene skeleton: This can be achieved through cyclization reactions involving sesquiterpenoid precursors.
Epoxidation: Introduction of the epoxy group at the 12,13-position using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Hydroxylation: Introduction of hydroxyl groups at the 4 and 15 positions using reagents like osmium tetroxide (OsO4) or other hydroxylating agents.
Esterification: Formation of the 15-(4-oxopentanoate) ester through esterification reactions using appropriate carboxylic acids and coupling agents.
Industrial Production Methods
Industrial production of trichothecenes, including Trichothec-9-ene-4,15-diol, 12,13-epoxy-, 15-(4-oxopentanoate), (4beta)-, often involves fermentation processes using Fusarium species. The fungi are cultured under controlled conditions to maximize the production of the desired trichothecene compound. The compound is then extracted and purified using chromatographic techniques.
化学反应分析
Types of Reactions
Oxidation: Trichothecenes can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the epoxy group to a diol or other reduced forms.
Substitution: Substitution reactions can occur at various positions on the trichothecene skeleton, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing agents: m-CPBA, OsO4
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens, nucleophiles
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted trichothecene derivatives, each with distinct biological activities.
科学研究应用
Chemistry: Used as a model compound for studying the reactivity and synthesis of trichothecenes.
Biology: Investigated for its effects on cellular processes and its potential as a tool for studying cell signaling pathways.
Medicine: Explored for its potential therapeutic applications, including its use as an anticancer agent due to its ability to inhibit protein synthesis.
Industry: Studied for its potential use in developing biopesticides and other agricultural applications.
作用机制
The mechanism of action of Trichothec-9-ene-4,15-diol, 12,13-epoxy-, 15-(4-oxopentanoate), (4beta)- involves the inhibition of protein synthesis by binding to the ribosome and interfering with the elongation step of translation. This leads to the disruption of cellular processes and can result in cell death. The compound also affects various signaling pathways, including those involved in apoptosis and inflammation.
相似化合物的比较
Similar Compounds
- Trichothec-9-ene-3,4,8,15-tetrol, 12,13-epoxy-, 15-acetate 8-(3-methylbutanoate), (3α,4β,8α)-
- 12,13-Epoxytrichothec-9-ene-3,4,8,15-tetrol
- Verrucarol
Uniqueness
Trichothec-9-ene-4,15-diol, 12,13-epoxy-, 15-(4-oxopentanoate), (4beta)- is unique due to its specific functional groups and stereochemistry, which confer distinct biological activities compared to other trichothecenes
属性
CAS 编号 |
88980-77-2 |
|---|---|
分子式 |
C20H28O6 |
分子量 |
364.4 g/mol |
IUPAC 名称 |
[(1S,2R,7R,9R,11R)-11-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl 4-oxopentanoate |
InChI |
InChI=1S/C20H28O6/c1-12-6-7-19(10-24-17(23)5-4-13(2)21)15(8-12)26-16-9-14(22)18(19,3)20(16)11-25-20/h8,14-16,22H,4-7,9-11H2,1-3H3/t14-,15-,16-,18-,19-,20?/m1/s1 |
InChI 键 |
NLYFULWRJFXADP-NPCROLCTSA-N |
手性 SMILES |
CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H](C[C@H](C34CO4)O2)O)C)COC(=O)CCC(=O)C |
规范 SMILES |
CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)O)C)COC(=O)CCC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




